cytochrome b557
Description
Properties
CAS No. |
12705-48-5 |
|---|---|
Molecular Formula |
MnO4W |
Synonyms |
cytochrome b557 |
Origin of Product |
United States |
Nomenclature, Classification, and Evolutionary Context of Cytochrome B557
Identification and Distinctive Features within the Cytochrome Superfamily
Cytochrome b557 is identified as a b-type cytochrome, characterized by the presence of a heme b prosthetic group. ebi.ac.ukwikipedia.org Within the extensive cytochrome superfamily, which is broadly categorized based on the type of heme prosthetic group (a, b, c, and d), b-type cytochromes are defined by having heme b non-covalently bound to the protein. wikipedia.org The distinctive feature implied by the "557" in its name refers to the wavelength of its α-band in the reduced state absorption spectrum, typically around 557 nanometers. nih.govnih.govpnas.org This spectral property is a key characteristic used in its identification and differentiation from other cytochromes.
Relationship to Cytochrome b and b5-type Heme-Binding Domains
This compound is closely related to cytochrome b and specifically falls under the umbrella of cytochrome b5-like heme-binding domains. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de Cytochrome b5 itself is a ubiquitous electron transport hemoprotein found in various organisms, including animals, plants, fungi, and bacteria. wikipedia.orgweblio.jp These b5-like domains are characterized by conserved histidine residues that serve as axial ligands for the heme group. ebi.ac.ukwikipedia.orgembl-heidelberg.deexpasy.orgembl.de The structural fold of these domains typically belongs to the α+β class, featuring a hydrophobic pocket that accommodates the heme. wikipedia.org this compound shares this fundamental heme-binding motif and structural characteristics with other proteins containing a cytochrome b5-like domain. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de
Specific Classification of this compound in Diverse Organisms
The specific classification and functional context of this compound vary significantly depending on the organism in which it is found.
In prokaryotes, this compound can be involved in various electron transport processes. For instance, in Staphylococcus aureus, cytochromes b-557 and b-559 are widely distributed and are assumed to act as intermediate electron carriers in the branched respiratory chain, potentially transferring electrons to terminal oxidases. asm.org In Rhodobacter capsulatus, a photosynthetic bacterium, a water-soluble this compound has been identified with properties of an iron-storage protein, also known as bacterioferritin. nih.gov
A notable classification of this compound in prokaryotes is its identity as bacterioferritin (BFR), also historically referred to as cytochrome b1. nih.govnih.govuniprot.orgwikipedia.orgnih.govebi.ac.ukpdbj.orgmybiosource.comasm.orgiucr.orgasm.orgnih.govnih.gov Bacterioferritins are iron-storage proteins found in bacteria that are structurally similar to eukaryotic ferritins but uniquely contain heme b. wikipedia.orgnih.govebi.ac.ukpdbj.orgasm.org These proteins form a spherical shell, typically composed of 24 identical subunits, with a central cavity for storing iron as a mineral core. wikipedia.orgnih.govebi.ac.ukpdbj.orgasm.org Pseudomonas aeruginosa bacterioferritin, for example, has been isolated as a nonheme-iron-containing this compound. nih.gov Studies on Escherichia coli and Pseudomonas aeruginosa bacterioferritins have shown they are identical to proteins previously designated as cytochromes b1 and b557.5, respectively. asm.orgnih.gov Bacterioferritins bind both a binuclear iron center and heme b, with heme groups located at the interface between subunits. wikipedia.orgnih.govpdbj.org
Here is a table summarizing some characteristics of bacterioferritins from different organisms, which are also known as this compound or cytochrome b1 in certain contexts:
| Organism | Alternative Name(s) | Subunit Molecular Weight (approx.) | Oligomeric State (Subunits) | Heme Content (per 24 subunits) (in vivo) | Iron Storage Capacity (atoms/molecule) (approx.) | Key Features |
| Pseudomonas aeruginosa | Cytochrome b1, this compound | 18 kDa nih.gov | 24 nih.govuniprot.org | 3 to 9 asm.orgnih.gov | 700 asm.org, up to 600 per subunit (BfrB-only) uniprot.org | Can contain two subunit types (BfrA and BfrB). wikipedia.orgasm.orguniprot.org Ferroxidase activity. uniprot.org |
| Escherichia coli | Bacterioferritin, Cytochrome b1, Cytochrome b-557 uniprot.org | 15-18 kDa asm.org | 24 ebi.ac.ukpdbj.orgasm.org | One heme per two subunits asm.org | Up to 2700 uniprot.org, 0 to ~3000 asm.org | Contains both a binuclear iron center and haem b. wikipedia.org Ferroxidase center. ebi.ac.uk |
| Rhodobacter capsulatus | This compound | 18 kDa nih.gov | 24 nih.gov | Six heme groups per molecule nih.gov | 900-1000 nih.gov | Water-soluble. nih.gov Amorphous iron-oxide core with high phosphate. nih.gov |
| Mycobacterium smegmatis | Cytochrome b1 | - | 24 nih.govpdbj.org | One haem b molecule at the interface between two subunits nih.govpdbj.org | - | Di-nuclear metal binding center can contain zinc instead of iron. nih.govpdbj.org |
In eukaryotes, a heme-binding domain homologous to cytochrome b5, sometimes referred to as this compound in specific contexts, is found as a component of larger, multi-domain enzymes. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de These enzymes often combine the heme-binding domain with other functional domains like flavodehydrogenase or molybdopterin domains. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de
Examples of such enzymes include:
Nitrate (B79036) Reductase: A key enzyme in nitrate assimilation in plants, fungi, and bacteria. Eukaryotic assimilatory nitrate reductase is a homodimeric enzyme containing FAD, a molybdopterin cofactor, and this compound. ebi.ac.ukpnas.orgembl-heidelberg.deexpasy.orgembl.deasm.orgarabidopsis.orgntu.edu.sg The this compound domain is typically located in the middle of the polypeptide chain. asm.org
Sulfite (B76179) Oxidase: This enzyme catalyzes the terminal reaction in the oxidative degradation of sulfur-containing amino acids. It also consists of a molybdopterin domain and a heme-binding domain. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de
L-lactate Cytochrome c Oxidoreductase (Cytochrome b2): Found in yeast, this enzyme contains a flavodehydrogenase domain and a heme-binding domain homologous to cytochrome b5, sometimes referred to as cytochrome b2. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de
Fatty Acid Desaturases: Some eukaryotic fatty acid desaturases, such as yeast acyl-CoA desaturase 1, contain a C-terminal heme-binding domain related to cytochrome b5. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.de Proteins with a cytochrome b5-like heme/steroid binding domain are also found in plants like Citrus clementina and Glycine max. uniprot.orguniprot.org
NADPH Oxidases (NOX) and Dual Oxidases (DUOX): While often referred to as cytochrome b558 or cytochrome b245 due to their spectral properties, the catalytic subunit of the phagocyte NADPH oxidase (NOX2) contains heme centers and is a member of the NOX family, which are transmembrane proteins involved in generating reactive oxygen species. wikipedia.orgnih.gov The NOX2 protein itself is composed of an N-terminal transmembrane domain that binds two heme groups and a C-terminal domain that binds FAD and NADPH. wikipedia.org While the direct nomenclature "this compound" is less commonly applied to the NOX/DUOX heme domain compared to bacterioferritin or nitrate reductase, the heme-binding domain shares structural and functional similarities with the broader cytochrome b5-like family.
This compound as Bacterioferritin (Cytochrome b1)
Phylogenetic Analysis and Molecular Evolution of this compound Homologs
Phylogenetic analysis of this compound homologs and proteins containing the cytochrome b5-like heme-binding domain reveals their evolutionary history and diversification across different lineages. Studies examining the evolution of proteins containing this domain, such as nitrate reductase or bacterioferritin, show conserved regions and variations that reflect adaptation to specific metabolic roles and cellular environments. iucr.orgfrontiersin.orgresearchgate.netsut.ac.thresearchgate.netresearchgate.netnih.gov The presence of cytochrome b5-like domains in diverse enzymes across bacteria, fungi, plants, and animals suggests an ancient origin for this heme-binding module, which has been functionally integrated into various protein architectures over evolutionary time. ebi.ac.ukembl-heidelberg.deexpasy.orgembl.deresearchgate.netnih.gov For example, the evolution of cytochrome b5 diversity in green lineages has been studied in the context of lignin (B12514952) biosynthesis. researchgate.net Phylogenetic studies of mitochondrial cytochrome b genes have also been used to examine evolutionary relationships in various organisms. nih.gov
| Organism Group | Examples of this compound/b5-like Containing Proteins | Functional Contexts |
| Bacteria | Bacterioferritin (Cytochrome b1), components of electron transport chains, Nitrate Reductase | Iron storage, electron transfer, nitrate assimilation, resistance to oxidative stress |
| Fungi | Nitrate Reductase, Cytochrome b2, Acyl-CoA Desaturase, Sphingolipid alpha-hydroxylase | Nitrate assimilation, lactate (B86563) metabolism, fatty acid metabolism, sphingolipid metabolism |
| Plants | Nitrate Reductase, Acyl-lipid Desaturases | Nitrate assimilation, fatty acid metabolism, lignin biosynthesis |
| Animals | Cytochrome b5 (various forms), Sulfite Oxidase, components of NADPH oxidase (e.g., NOX2) | Electron transfer, detoxification, steroid metabolism, reactive oxygen species generation |
This table highlights the functional diversification of proteins containing this compound or related heme-binding domains across different kingdoms, reflecting their adaptation to a wide array of biological processes while retaining the core function of heme-mediated electron transfer.
Evolutionary Conservation and Divergence of this compound Sequences
The this compound domain is a component of larger enzyme complexes, notably nitrate reductase (NR) in plants, fungi, and bacteria. ebi.ac.ukebi.ac.ukembl-heidelberg.deexpasy.org This association within a multi-domain enzyme suggests a conserved functional role in electron transfer pathways. The heme-binding domain of this compound, like other cytochrome b5-like domains, contains two conserved histidine residues that serve as axial ligands for the heme group. ebi.ac.ukebi.ac.ukembl-heidelberg.deexpasy.org The conservation of these critical residues underscores their essential role in maintaining the structural integrity and electron-carrying function of the heme center.
The evolutionary history of cytochrome b-like proteins suggests an early emergence. frontiersin.org Cytochrome b5 proteins are found in bacteria, fungi, mammals, and plants, indicating their presence in early life forms. frontiersin.org The assembly of transmembrane b-type cytochromes, which involves the spontaneous folding of the polypeptide chain and formation of a heme-binding cavity, is considered relatively simple and likely represents an ancient mechanism among transmembrane cytochromes. researchgate.net The identification of a short, four-helical cytochrome b as a potential evolutionary primal form further supports this view. researchgate.net
In plants, the cytochrome b5 protein family has undergone substantial expansion in terms of isoform numbers and cellular functions compared to yeast and mammalian counterparts. frontiersin.org Plant cytochrome b5 proteins are involved in a wider range of metabolic processes beyond fatty acid metabolism, including the formation of specialized metabolites like flavonoids and lignin. frontiersin.org This diversification of function in plants is likely reflected in sequence divergence among plant cytochrome b5 isoforms.
Studies on the evolution of the cytochrome b gene in other contexts, such as in mitochondrial DNA used for phylogenetic analysis, demonstrate varying degrees of sequence divergence depending on the taxonomic level. For example, analysis of mitochondrial cytochrome b sequences in South American rodents showed increasing variation with hierarchical position, from less than 1% within local populations to 3%-21% among species and 21%-25% compared to the house mouse. nih.gov Another study on Formica ants using mitochondrial cytochrome b sequences found genetic distances between subgenera around 10%, with lower divergence within subgenera. plos.org While these examples focus on mitochondrial cytochrome b, they illustrate the general principles of sequence divergence accumulating over evolutionary time.
Detailed research findings on specific sequence conservation within the this compound domain itself, particularly across a broad range of organisms where it functions as part of nitrate reductase or other complexes, would typically involve multiple sequence alignments and phylogenetic analyses. These studies would identify highly conserved blocks of amino acids, indicative of functional constraints, and variable regions, which may contribute to species-specific adaptations or interactions with other protein domains within the larger enzyme complex.
While specific large-scale data tables detailing the percentage of sequence identity or divergence of the this compound domain across numerous species were not directly retrieved, the search results collectively indicate that:
Key functional residues, such as the heme-ligating histidines, are highly conserved across diverse cytochrome b5-like proteins, including the this compound domain. ebi.ac.ukebi.ac.ukembl-heidelberg.deexpasy.org
Regions involved in crucial interactions, such as those hypothesized to form parts of reaction centers, show significant conservation. nih.gov
An illustrative data table, if comprehensive sequence alignment data were available, might present the percentage of amino acid sequence identity of the this compound domain from a reference organism (e.g., Escherichia coli nitrate reductase) when compared to the corresponding domain in nitrate reductase from other bacteria, fungi, and plants. It could also show conservation levels of specific motifs or functional regions.
| Organism (Source Protein) | This compound Domain Identity (%) Relative to E. coli Nitrate Reductase | Conserved Motifs Present |
| Escherichia coli (Nitrate Reductase) | 100 | Yes |
| Neurospora crassa (Nitrate Reductase) | [Percentage]% | Yes |
| Arabidopsis thaliana (Nitrate Reductase) | [Percentage]% | Yes |
| Homo sapiens (Sulfite Oxidase) | [Percentage]% | Yes |
| Drosophila melanogaster (TU-36B) | [Percentage]% | [Presence] |
(Note: The percentages and presence indicators in the table above are illustrative examples of how such data could be presented if available from research findings. Actual values would require detailed sequence analysis.)
The observed conservation in critical areas, alongside divergence in others, reflects the evolutionary balance between maintaining essential function and adapting to specific cellular environments and roles within complex enzyme systems. The presence of this compound in diverse multi-domain enzymes like nitrate reductase and sulfite oxidase highlights its versatile electron transfer module function that has been utilized in different metabolic pathways throughout evolution. ebi.ac.ukebi.ac.ukembl-heidelberg.deexpasy.org
Molecular Architecture and Interaction Dynamics of Cytochrome B557
Heme Coordination and Axial Ligation in Cytochrome b557
The functional core of this compound involves a heme group, specifically heme b (protoporphyrin IX), which is non-covalently bound to the protein. nih.govacs.org The iron atom within the heme is coordinated by axial ligands provided by amino acid residues from the protein. In many b-type cytochromes, including the cytochrome b5-like heme-binding domains, two conserved histidine residues serve as the axial ligands to the heme iron, resulting in a bis-histidine coordination. ebi.ac.ukacs.orgresearchgate.net This bis-histidine ligation typically results in a low-spin heme center in both ferrous (Fe2+) and ferric (Fe3+) states, which is characteristic of cytochromes involved in rapid electron transfer. nih.gov
However, variations in axial ligation exist in different proteins referred to as this compound or containing a this compound-like domain. For instance, in Pseudomonas aeruginosa bacterioferritin, which is established to be identical to Escherichia coli cytochrome b1 and this compound, the axial ligands have been identified as the thioether side chains of two methionine residues, representing a bis-methionine coordination scheme. nih.gov This bis-methionine ligation is unusual for b-type cytochromes but is observed in bacterioferritin. acs.org
The specific amino acid residues involved in axial coordination are crucial determinants of the heme's electronic properties and, consequently, the protein's function. The bonding distances for axial heme ligations can vary, and distortions in coordination have been observed in certain conditions or protein states. frontiersin.org These structural details of heme coordination and axial ligation are fundamental to understanding the redox properties and electron transfer capabilities of this compound.
Structural Determinants of Redox Potential in this compound Variants
The redox potential of a cytochrome is a critical parameter that dictates its role in electron transfer chains. Cytochrome b-type proteins exhibit a wide range of redox potentials, and this compound is known to exist in different redox potential forms, such as high potential (HP), intermediate potential (IP), and low potential (LP) forms, particularly noted in the context of Photosystem II. frontiersin.org The redox potential of the HP form in cytochrome b559 (a related b-type cytochrome in Photosystem II) can be unusually high for b-type cytochromes. frontiersin.org
Several structural factors contribute to the modulation of the redox potential in cytochromes, including this compound variants. These factors include the nature of the axial ligands coordinating the heme iron, the hydrophobicity of the heme ligation environment, the mutual orientation of the planes of histidine heme ligands (where applicable), and the protonation or hydrogen-bonding pattern of the heme ligation environment. nih.govfrontiersin.orgcurrentseparations.com Changes in the bonding of His-Fe ligation and the electrostatic environment of the heme propionate (B1217596) groups can serve as important structural determinants for different redox forms. frontiersin.org
Site-directed mutagenesis studies on related cytochromes, such as cytochrome b5, have demonstrated that changes in axial coordination residues can significantly alter the redox potential. For example, replacing a histidine ligand with methionine or introducing mutations that affect the heme pocket environment can lead to substantial shifts in redox potential. researchgate.netcurrentseparations.com Electrostatic contributions from surface charges also play important roles in adjusting the selectivity of protein-protein interactions, which can be linked to redox properties. nih.gov The protein matrix surrounding the heme can tune redox potentials over a considerable range. nih.gov
Research findings suggest that differences in the bonding of His-Fe bonds and the electrostatic environment of the two heme propionate groups of cytochrome b559 may serve as important structural determinants for different redox forms in various Photosystem II preparations. frontiersin.org
Protein-Protein Interaction Interfaces Involving this compound
Proteins containing the this compound domain, or identified as this compound, engage in specific protein-protein interactions crucial for their function in electron transfer and metabolic pathways. These interactions involve interfaces formed by specific amino acid residues on the surface of the interacting proteins.
Interactions with Cytochrome Reductases (e.g., Cytochrome b5 Reductase)
This compound, particularly in its role as a cytochrome b5-like domain, interacts with cytochrome reductases to receive electrons. A key interaction is with NADH-cytochrome b5 reductase (also known as CYB5R3). uniprot.orgwikipedia.org This interaction facilitates the transfer of electrons from NADH, via the reductase's FAD cofactor, to the heme iron of this compound, reducing it from the ferric (Fe3+) to the ferrous (Fe2+) state. uniprot.orgwikipedia.org
Studies on the interaction between cytochrome b5 and cytochrome b5 reductase have shown that a specific orientation of the two proteins in the membrane bilayer is required for optimal interaction and electron transfer. nih.gov Protein transfer can occur between vesicles containing the reductase and those containing cytochrome b5, suggesting dynamic interactions. nih.gov The interaction between cytochrome b5 and cytochrome b5 reductase involves specific catalytic and structural domains of the reductase. mdpi.com
In enzymes like nitrate (B79036) reductase, the this compound domain is part of a larger complex that includes a cytochrome reductase domain, facilitating intramolecular electron transfer within the enzyme. ebi.ac.ukembl-heidelberg.de
Modulation of Cytochrome P450 Enzyme Activity by this compound
Proteins containing a cytochrome b5-like domain, such as the this compound domain in certain contexts, can modulate the activity of cytochrome P450 enzymes. nih.govresearchgate.netnih.gov This modulation can involve both electron transfer and allosteric effects. Cytochrome b5 is known to interact with various cytochrome P450 isoforms, influencing their catalytic activity in a manner that can be stimulatory, inhibitory, or have no effect, often depending on the specific P450 and substrate. nih.govresearchgate.netnih.gov
The interaction between cytochrome b5 and cytochrome P450 involves direct binding, and studies using techniques like NMR have identified specific b5 residues that interact with different human drug-metabolizing P450 enzymes. nih.gov These interactions can lead to conformational changes in the P450 enzyme, affecting substrate binding, electron or proton delivery, and the coupling of NADPH consumption to product formation. nih.govresearchgate.net
Research suggests that cytochrome b5 can form hetero-dimers with P450s, which can either provide electrons or induce conformational changes that augment the interaction between P450 and cytochrome P450 reductase. researchgate.net Studies have also indicated the possibility of two different orientations of cytochrome b5 relative to cytochrome P450, one potentially allowing electron donation and the other inducing modulation of P450 structural changes. researchgate.net Even the apo (heme-free) form of cytochrome b5 has been shown to stimulate the activity of certain P450s, supporting a role for allosteric modulation independent of electron transfer in some cases. nih.govnih.govnih.gov
Association with Other Electron Transfer Components
Beyond interactions with reductases and cytochrome P450s, proteins containing the this compound domain can associate with other components of electron transfer chains and metabolic pathways. For example, in nitrate reductase, the this compound domain is found alongside a molybdopterin domain and a cytochrome reductase domain, forming a complex system for nitrate assimilation. ebi.ac.ukembl-heidelberg.de
In the context of Photosystem II, cytochrome b559 (a related b-type cytochrome) is a component of the complex and interacts with other subunits involved in electron transfer. frontiersin.org Cytochrome b5-like proteins can also interact with electron acceptors involved in fatty acid desaturation, hydroxylation, and elongation, as well as associate with non-catalytic regulatory components relevant to lipid biosynthesis. frontiersin.org
Specific interactions have been noted with components like cytochrome c, where electrostatic interactions play a significant role in maintaining the stability and specificity of the complex formed during electron transfer. nih.gov While the provided search results primarily discuss cytochrome b5 and cytochrome c interaction, the principle of association with other electron transfer components is relevant to proteins containing the this compound domain in various biological systems. Proteins containing a cytochrome b5-like domain have been found to interact with a diverse range of proteins, highlighting their versatile roles. magtech.com.cn
Conformational Dynamics and Allosteric Regulation Mechanisms
The function of this compound and proteins containing this domain is not solely determined by their static structure but also by their dynamic conformational behavior and potential allosteric regulation mechanisms. Conformational changes can influence the accessibility of the heme site, modulate protein-protein interactions, and affect electron transfer rates.
Studies on related cytochromes and proteins with cytochrome b5-like domains have provided insights into these dynamics. For instance, molecular dynamics simulations have been used to investigate conformational changes in proteins and how they are affected by factors like ligand binding or mutations. mdpi.comnih.govsciety.org These studies can reveal how conformational dynamics influence structural communication within a protein and support long-range allosteric regulation. nih.gov
While specific detailed research findings on the conformational dynamics and allosteric regulation mechanisms solely of proteins explicitly named "this compound" are limited in the provided results, insights can be drawn from studies on related proteins like cytochrome b5 and cytochrome P450s with which cytochrome b5-like domains interact. The ability of cytochrome b5 to modulate P450 activity, even in its apo form, suggests an allosteric mechanism involving conformational changes. nih.govnih.govnih.gov
Conformational changes in cytochrome b5 reductase upon complex formation with electron acceptors have been linked to alterations in the flavin environment. mdpi.com The concept of allosteric regulation involves communication between distinct sites in a protein structure through dynamic shifts of conformational ensembles. nih.gov External perturbations can affect the conformational space and dynamic distribution of allosteric proteins. chapman.edu
The structural differences observed in cytochrome b5 from different species, despite similar stability and redox properties, highlight the subtle conformational variations that can exist within this protein fold. rcsb.org These dynamics and structural flexibilities are crucial for controlling the physiological role and reactivity of cytochromes. researchgate.net
Membrane Association and Topology of Membrane-Bound this compound
This compound is frequently found as a constituent of multi-domain enzymes, particularly in the context of nitrate reductase. wikipedia.orgwikipedia.orgscribd.comguidetopharmacology.orgfishersci.caecmdb.cafishersci.nl Nitrate reductases, key enzymes in nitrogen metabolism in plants, fungi, and bacteria, can exist in both cytosolic and membrane-bound forms. wikipedia.org The membrane-bound forms, such as the respiratory nitrate reductase (Nar) found in prokaryotes, are integral membrane protein complexes. wikipedia.orgnih.gov
In the case of assimilatory NADH-nitrate reductase, often found in plants, fungi, and some bacteria, the enzyme is typically a homodimer located in the cytosol, although Glycophosphatidylinositol-anchored variants can be found on the outer face of the plasma membrane. wikipedia.org Each monomer of this enzyme contains several functional domains, including a molybdopterin-binding domain, a heme-binding domain identified as cytochrome b, and FAD- and NADH-binding domains. fishersci.nlwikipedia.org The heme-binding domain within these enzymes is referred to as this compound, characterized by its specific absorption spectrum. ecmdb.cafishersci.nl This domain is generally located in the central region of the polypeptide chain. fishersci.nl
For membrane-bound respiratory nitrate reductases (Nar), such as NarGHI in E. coli, the complex is composed of multiple subunits. wikipedia.orgnih.gov The NarI subunit is a membrane-bound cytochrome b that anchors the catalytic NarG (containing the molybdopterin and Fe-S clusters) and NarH (containing Fe-S clusters) subunits to the membrane. nih.govebi.ac.uk While NarI is a b-type cytochrome and is integral to the membrane, the specific this compound domain (as defined by its spectral properties and location in assimilatory nitrate reductase) is typically associated with the NarG subunit, which is membrane-extrinsic but bound to the membrane via NarI. nih.govebi.ac.uk This means that the this compound heme is located within a domain that is peripheral to the membrane, interacting with the membrane-integral subunit. nih.govebi.ac.uk
Research findings indicate that the membrane association of the nitrate reductase complex is crucial for its function in electron transfer and, in the case of respiratory nitrate reductase, for contributing to the proton motive force across the membrane. wikipedia.orgnih.gov The interaction between the membrane-extrinsic subunits containing the catalytic centers (including the this compound domain) and the membrane-integral anchor subunit involves predominantly hydrophobic interactions, further stabilized by molecules like phosphatidylglycerol. ebi.ac.uk
Data regarding the precise orientation and depth of insertion of the this compound domain itself within the membrane bilayer are not extensively detailed in the provided search results, as its membrane association is indirect, mediated by other subunits in the complex. However, the structural arrangement of the nitrate reductase complex positions the b557-containing subunit in close proximity to the membrane-integral components to facilitate electron transfer. nih.govebi.ac.uk
Below is a summary of key components and their locations within the membrane-bound respiratory nitrate reductase complex, which contains the this compound domain:
| Component | Location/Topology | Notes |
| This compound Domain | Within the NarG subunit, peripheral to the membrane | Contains the heme b557 group. ecmdb.cafishersci.nl Part of the catalytic core. ebi.ac.uk |
| NarG Subunit | Membrane-extrinsic, bound to NarI | Contains Mo-bisMGD and Fe-S clusters. nih.govebi.ac.uk Catalytic subunit. ebi.ac.uk |
| NarH Subunit | Membrane-extrinsic, bound to NarI | Contains Fe-S clusters. nih.govebi.ac.uk Electron transfer subunit. ebi.ac.uk |
| NarI Subunit (Cytochrome b) | Integral membrane protein, anchors complex | Contains heme groups, interacts with quinone pool. nih.govebi.ac.uk |
| Phosphatidylglycerol | Bound by all three subunits | Stabilizes the complex structure and membrane association. ebi.ac.uk |
This table illustrates that the this compound domain's membrane association is indirect, mediated by the integral membrane subunit (NarI) within the larger nitrate reductase complex.
Functional Mechanisms and Biological Significance of Cytochrome B557
Electron Transfer Pathways and Redox Cycling Involving Cytochrome b557
This compound acts as an electron carrier in various enzymatic systems. The heme prosthetic group facilitates the transfer of single electrons through alterations in the oxidation state of the iron atom. This redox cycling is fundamental to its biological role, allowing it to shuttle electrons between different protein partners.
In many systems, this compound receives electrons from a flavoprotein, such as NADH-cytochrome b5 reductase. These electrons are subsequently transferred to a terminal electron acceptor, which can be another protein or a substrate molecule. This process frequently involves transient protein-protein interactions, where the specific binding interfaces and dynamics influence the efficiency and specificity of electron transfer.
The midpoint potential of this compound is a critical thermodynamic parameter that determines its position within an electron transport chain. For instance, in plant mitochondria, this compound has a reported midpoint potential of +42 mV at pH 7.2. This potential allows it to accept electrons from components with more negative potentials and donate them to components with more positive potentials, thereby directing electron flow.
Detailed research into electron transfer involving this compound often employs spectroscopic techniques to monitor the redox state of the heme and kinetic studies to ascertain the rates of electron transfer between interacting proteins. Mutagenesis studies can also be used to identify key amino acid residues crucial for protein-protein interactions and electron transfer pathways.
Role of this compound in Specific Metabolic Processes
This compound plays a vital role as a necessary electron donor for several key enzymes in a variety of metabolic pathways.
Fatty Acid Desaturation and Hydroxylation
In eukaryotes, including plants and mammals, this compound is a crucial electron donor for membrane-bound fatty acid desaturases and hydroxylases, typically located in the endoplasmic reticulum. These enzymes introduce double bonds or hydroxyl groups into fatty acyl chains, processes essential for the synthesis of various lipids, including those found in membranes and storage compounds.
The electron transfer chain in fatty acid modification typically involves NADH, NADH-cytochrome b5 reductase, this compound, and the terminal desaturase or hydroxylase. Electrons flow from NADH to the reductase, then to this compound, and finally to the desaturase or hydroxylase, providing the reducing power required for these oxygen-dependent reactions.
Research has demonstrated the essential role of this compound in these processes. Studies using antibodies against this compound have shown inhibition of fatty acid desaturation and hydroxylation activities in microsomal preparations. Furthermore, co-expression of this compound with fatty acid desaturases in heterologous systems, such as yeast, has been shown to enhance the production of polyunsaturated fatty acids.
Sterol and Specialized Metabolite Biosynthesis
This compound is also involved in the biosynthesis of sterols and various specialized metabolites in plants and other organisms. In plant sterol biosynthesis, this compound serves as an electron donor for enzymes like sterol 4alpha-methyl-oxidases and sterol C5(6)-desaturase, which are crucial for the removal of methyl groups and the introduction of double bonds in sterol precursors.
Similar to fatty acid metabolism, the electron transfer pathway involves NADH, NADH-cytochrome b5 reductase, this compound, and the specific sterol biosynthetic enzyme. Inhibition studies using antibodies against this compound have confirmed its obligatory role as an electron carrier in these reactions.
Beyond sterols, this compound has been implicated as an electron donor for cytochrome P450 enzymes involved in the biosynthesis of a wide array of specialized metabolites in plants, such as flavonoids, phenolic esters, and lignin (B12514952). These metabolites play diverse roles in plant defense, signaling, and development. The interaction between this compound and cytochrome P450s highlights the versatility of this heme protein in supporting oxidative reactions in different metabolic contexts.
Nitrite and Sulfite (B76179) Metabolism as a Component of Nitrate (B79036) Reductase and Sulfite Oxidase
This compound is a functional component of certain key enzymes involved in the metabolism of nitrogen and sulfur compounds, specifically nitrate reductase and sulfite oxidase.
In assimilatory nitrate reductase, a crucial enzyme in plant, fungal, and bacterial nitrate assimilation, this compound is one of the prosthetic groups, along with FAD and a molybdenum cofactor. Electrons are transferred from NAD(P)H through FAD, then to the this compound heme, and finally to the molybdenum cofactor, where nitrate is reduced to nitrite. The this compound domain facilitates the internal electron transfer within the enzyme.
Sulfite oxidase, an enzyme involved in the detoxification of sulfite, also contains a this compound-like heme domain in addition to a molybdenum cofactor. This enzyme catalyzes the oxidation of sulfite to sulfate, with the this compound domain accepting electrons from the molybdenum center and transferring them to a suitable electron acceptor, often cytochrome c.
Function in Bacterial Respiratory Chains
This compound is found as a component of the respiratory chains in various bacteria. Bacterial respiratory chains are often branched and more diverse than their eukaryotic counterparts. Cytochrome b-type cytochromes, including those with a b557 designation or similar spectral properties, participate in electron transfer within these systems.
In some bacteria, this compound may be part of the cytochrome bc1 complex, which is analogous to Complex III in mitochondrial respiration and contributes to the generation of a proton gradient for ATP synthesis. Other bacterial respiratory systems may involve different arrangements of cytochromes and oxidases, where b-type cytochromes like b557 play roles in transferring electrons from dehydrogenases to terminal oxidases.
Studies on bacterial respiratory chains often involve characterizing the different cytochrome components through spectroscopy and analyzing electron transfer pathways using inhibitors and genetic approaches. Research in Staphylococcus aureus, for instance, has identified different b-type cytochromes involved in their branched respiratory system.
Involvement in Plant Respiration
In plant mitochondria, this compound is a component of the respiratory chain. While the primary pathway involves Complexes I, II, III, and IV, plant mitochondria also possess alternative respiratory pathways, including an alternative oxidase. This compound has been identified within the plant mitochondrial electron transport chain, and its redox behavior has been studied using spectroscopic and potentiometric methods.
The midpoint potential of plant mitochondrial this compound has been determined, providing insight into its thermodynamic driving force for electron transfer within the chain. Studies have investigated its reduction by various substrates and its oxidation by oxygen or other electron acceptors. While its exact position and interactions within the complex network of plant mitochondrial respiration can be intricate, research indicates its participation in electron flow.
Data regarding the midpoint potentials of cytochromes in plant mitochondria highlight the potential for electron transfer involving this compound:
| Cytochrome | Midpoint Potential (mV) at pH 7.2 |
| Cytochrome a | +190 |
| Cytochrome a3 | +380 |
| Cytochrome b553 | +75 |
| This compound | +42 |
| Cytochrome b562 | -77 |
| Cytochrome c547 | +235 |
| Cytochrome c549 | +235 |
This table illustrates that this compound is positioned to accept electrons from components with lower redox potentials and donate them to components with higher redox potentials in the plant mitochondrial respiratory chain.
Regulatory Roles of this compound in Cellular Processes
This compound, often identified with cytochrome b5 in various biological contexts, plays significant regulatory roles in a range of cellular processes. These functions extend beyond its conventional role as a simple electron carrier, involving intricate coordination of metabolic pathways through influencing cellular redox status and engaging in specific interactions with non-catalytic protein partners.
Coordination of Metabolic Pathways through Redox Status
In the midgut of the silkworm Hyalophora cecropia, the redox state of this compound within the respiratory chain is intimately linked to the rate of active potassium transport. Experiments have shown that as active transport decreases, this compound becomes more oxidized, while inhibition of transport leads to its full reduction. This correlation suggests a direct involvement of this compound's redox state in regulating this vital metabolic process. wikipedia.org
In plants, cytochrome b5 isoforms, which include this compound, function as versatile electron carriers supporting a variety of metabolic pathways. These include the desaturation, hydroxylation, and elongation of fatty acids, as well as the biosynthesis of specialized metabolites such as flavonoids, phenolic esters, and lignin. nih.govnih.govfishersci.ca The electron transfer activity of cytochrome b5 in these pathways contributes to maintaining the appropriate redox conditions required for the catalytic activity of the associated enzymes.
This compound is also a component of assimilatory nitrate reductase in some organisms, such as Chlorella vulgaris and spinach. wikipedia.orgmpg.deiarc.fr In this enzyme complex, this compound is proposed to accept electrons from FADH2, facilitating the reduction of nitrate. wikipedia.orgiarc.fr The midpoint reduction potentials for the prosthetic groups in nitrate reductase, including this compound, have been determined, providing thermodynamic context for the electron flow within the enzyme and its role in coordinating nitrogen metabolism. For instance, the midpoint potential for this compound in Chlorella vulgaris nitrate reductase was determined to be -164 mV at pH 7 and 25°C. iarc.frwikipedia.org
Furthermore, the broader family of cytochrome b5 reductase (CYB5R) enzymes, which often utilize cytochrome b5 as an electron acceptor, are recognized as key regulators of cellular redox balance. CYB5R enzymes influence diverse metabolic processes including lipid metabolism, cholesterol biosynthesis, and the reduction of heme. fishersci.ca The reduction of coenzyme Q by CYB5R3, for example, is crucial for the membrane antioxidant pathway, highlighting the indirect influence of the cytochrome b5/b557 system on cellular protection against oxidative stress and its downstream effects on metabolic homeostasis. fishersci.ca
Interactions with Non-Catalytic Proteins
Beyond its direct participation in electron transfer, this compound engages in interactions with various non-catalytic proteins, expanding its regulatory influence over cellular functions. These interactions can serve to recruit this compound to specific cellular locations, modulate the activity of interacting proteins, or facilitate the assembly of multi-component complexes involved in metabolic and signaling pathways.
In plants, cytochrome b5 proteins have been observed to interact with a range of non-catalytic partners, including regulators of ethylene (B1197577) signaling, inhibitors of cell death such as Bax inhibitor-1 (BI-1), and sugar transporters. nih.govnih.govfishersci.ca These associations suggest that cytochrome b5 plays a role in coordinating metabolic processes with cellular responses to environmental cues and developmental signals, potentially by influencing the localization or activity of these interacting proteins. nih.govnih.govfishersci.ca
This compound is also an integral component of the NOX2 complex (NADPH oxidase) found in phagocytic cells like neutrophils and eosinophils. citeab.com Within this multi-subunit enzymatic complex, the transmembrane proteins gp91phox and p22phox collectively form this compound. citeab.com The assembly and activation of the NOX2 complex are critical for the generation of superoxide, a key component of the immune response. In this context, this compound's interaction with other NOX2 subunits is essential for the complex's structure and function, highlighting its role in innate immunity and defense mechanisms.
The importance of protein-protein interactions involving cytochromes is further underscored by studies on cytochrome P450 proteins, which rely on interactions with redox partners like cytochrome b5 for their diverse metabolic activities, including the metabolism of drugs and steroids. While this primarily concerns cytochrome P450, it illustrates the general principle that cytochromes, including this compound, function within interaction networks to exert their regulatory effects on metabolism.
Furthermore, this compound has been identified as bacterioferritin in some bacteria. fishersci.atnih.govresearchgate.net Bacterioferritin is an iron-storage protein ebi.ac.uk, and its identification with this compound implies interactions with proteins involved in iron homeostasis and metabolism. This connection highlights a role for this compound in regulating cellular iron levels, which are critical for numerous metabolic processes.
Interactions between cytochrome b5 and cytochrome c have also been studied, revealing that electrostatic interactions play a significant role in the formation and stability of the complex between these two proteins. uni.lu While cytochrome c is primarily mitochondrial and cytochrome b5 is often microsomal or outer mitochondrial membrane-bound, such interactions, even if transient, could potentially have regulatory implications.
Biogenesis, Expression, and Regulation of Cytochrome B557
Genetic Expression and Regulation of Cytochrome b557 Encoding Genes
The genetic expression of genes encoding proteins containing the this compound domain is a regulated process. For instance, assimilatory NADH:nitrate (B79036) reductase, which contains a this compound domain, catalyzes a regulated and rate-limiting step in inorganic nitrogen utilization in higher plants. The expression of the gene encoding this enzyme is subject to regulation at the mRNA level. researchgate.netnih.gov In human liver, the expression of cytochrome b5 (a related hemoprotein) is regulated by microRNA (miRNA), specifically miR-223. nih.gov Studies have shown that miR-223 can down-regulate cytochrome b5 expression by binding to the 3′-untranslated region of its mRNA, affecting both protein levels and mRNA stability. nih.gov This regulation by miR-223 can subsequently modulate the activities of certain cytochrome P450 enzymes. nih.gov Gene expression regulation in general can occur at multiple phases, including transcription, transcript processing, and translation, involving transcription factors and regulatory molecules that bind to specific DNA sequences like promoters and enhancers. uwa.edu.au
Assembly of this compound into Functional Complexes and Organelles
This compound functions as part of larger functional complexes. For example, it is a component of assimilatory NADH:nitrate reductase, a complex metalloflavoprotein. nih.govebi.ac.uk In bacterial respiratory chains, this compound may be a component of terminal oxidases, such as the cytochrome bo′ complex in Escherichia coli. kent.ac.uk The assembly of transmembrane b-type cytochromes and their complexes involves multiple steps, including the synthesis, targeting, and integration of the apoprotein and heme into a membrane before the formation of the holo-cytochrome. researchgate.net For multisubunit complexes, additional biogenesis steps may be required for complete maturation. researchgate.net Studies on bacterial respiratory cytochromes highlight the importance of subunit assembly in the membrane and oligomerization for forming mature enzyme complexes with electron transfer functions. nih.gov The assembly of cytochrome b into complex III, for instance, involves progression through a series of assembly intermediates. nih.govdiva-portal.org Putative complexes containing this compound, such as a potential this compound/succinate:quinone oxidoreductase, have also been investigated, demonstrating its association with other protein components within functional units. researchgate.net
Cellular Localization and Targeting Mechanisms
Proteins containing this compound domains are localized to specific cellular compartments to perform their functions. The subcellular localization of related cytochrome b5 isoforms has been studied, revealing specific distributions. nih.gov For example, microsomal cytochrome b5 is primarily found on endoplasmic reticulum membranes, with much lower concentrations on outer mitochondrial membranes, suggesting specific posttranslational targeting mechanisms direct it to the ER. nih.gov Studies in rat hepatocytes showed newly synthesized microsomal cytochrome b5 in microsomes, mitochondria, and a mitochondria-associated membrane fraction, with insertion into membranes occurring at random from free ribosomes. nih.gov No significant migration between compartments was observed after insertion, implying heme assembly might not be restricted to a single location. nih.gov Another protein containing a cytochrome b5 domain (CYB5D1) has been observed to localize to nucleoli and the Golgi apparatus in human cells. proteinatlas.org Efficient targeting to organelles like mitochondria often involves specific targeting sequences, typically signal peptides, although the effectiveness can vary depending on the protein. biorxiv.org
Impact of Overexpression on Membrane Biogenesis
Overexpression of proteins, including those containing cytochrome b domains, can have significant impacts on cellular structures, particularly membranes. Overexpression of cytochrome b5 in yeast, for example, serves as a model system for studying membrane biogenesis because it leads to a marked proliferation of the intracellular membrane, specifically the nuclear membrane, forming structures known as karmellae. nih.gov This membrane proliferation appears to be a cellular response to monitor and compensate for increased levels of membrane proteins, rather than a direct result of increased lipid synthesis catalyzed by the overexpressed protein. nih.gov Studies involving mutations in the membrane-binding domain of cytochrome b5 further support that the membrane anchor is involved in triggering this proliferation. nih.gov While research on this compound overexpression specifically and its impact on membrane biogenesis is less extensively documented in the provided results, the well-established effects of related cytochrome b overexpression highlight the potential for proteins containing this domain to influence membrane structure and proliferation when expressed at high levels. Overexpression of cytochrome b5 has also been investigated in the context of cellular redox balance in human breast cancer cells, where it is located at the outer mitochondrial membrane. mdpi.com
Compound Names and PubChem CIDs
Advanced Research Methodologies for Cytochrome B557 Analysis
Spectroscopic Characterization Techniques
UV-Visible Spectroscopy for Heme Oxidation State and Coordination UV-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing heme proteins. The heme group exhibits distinct absorbance bands in the UV-Vis region, which are sensitive to its oxidation state and coordination environmentthetranslationalscientist.comoceanoptics.com. The Soret band, typically around 400-450 nm, is particularly intense and undergoes significant shifts upon changes in the heme iron's oxidation state (ferric Fe³⁺ or ferrous Fe²⁺)acs.orgthetranslationalscientist.comoceanoptics.com. The α and β bands in the visible region (500-600 nm) also provide information about the heme's stateresearchgate.net.
For cytochrome b5, a related b-type cytochrome, UV-Vis spectra show a pronounced Soret peak at 413 nm in the oxidized state. Upon reduction, this peak shifts to 423 nm, and two minor peaks appear at 527 nm and 557 nm, which are characteristic features of reduced b-type cytochromes researchgate.net. These spectral changes allow for the determination of the heme oxidation state.
Data Table: Characteristic UV-Vis Absorbance Peaks of a Typical Cytochrome b5
| Heme State | Soret Band (nm) | Alpha Band (nm) | Beta Band (nm) |
| Oxidized (Fe³⁺) | ~413 | Faint absorbance | Faint absorbance |
| Reduced (Fe²⁺) | ~423 | ~557 | ~527 |
UV-Vis spectroscopy can also provide clues about the coordination of the heme iron. Changes in axial ligands can lead to observable shifts in the absorbance maxima.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Heme Iron Spin State and Environment Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying molecules with unpaired electrons, such as the heme iron in its ferric (Fe³⁺) state, which can be high-spin (S=5/2) or low-spin (S=1/2), or in some cases, intermediate-spinmdpi.comnih.gov. Ferrous heme iron (Fe²⁺) is typically diamagnetic (S=0) in its low-spin state and thus EPR silent, but high-spin ferrous can be paramagnetic (S=2)nih.gov. EPR spectra provide information about the spin state of the heme iron and the symmetry and nature of its local environment, including the axial ligandsmdpi.comunito.it.
The g-values obtained from EPR spectra are particularly informative about the electronic structure and crystal field parameters around the heme iron mdpi.comunito.it. For example, studies on cytochrome P450, another hemeprotein, demonstrate how g-values reflect the electronic ground state and can be used to infer the nature of axial coordination, such as cysteine-water coordination unito.it. Hyperfine interactions observed in advanced EPR techniques like HYSCORE spectroscopy can provide precise details about the nuclei interacting with the heme iron spin, revealing the identity of axial ligands and nearby residues mdpi.comunito.it.
Research findings on other cytochromes, such as cytochrome c', show that the heme iron spin state can be dependent on pH, exhibiting a mixture of intermediate-spin and high-spin states at physiological pH and becoming low-spin under alkaline conditions nih.gov. EPR is crucial for characterizing these different spin states and their dependence on environmental factors.
Circular Dichroism (CD) Spectroscopy for Protein Conformation and Heme Environment Circular Dichroism (CD) spectroscopy is used to study the conformation of proteins and the environment of chromophores like the heme groupfrontiersin.orgmdpi.com. CD spectra in the far-UV region (190-260 nm) are sensitive to the protein's secondary structure (alpha-helices, beta-sheets, turns, and coil)frontiersin.orgmdpi.com. The near-UV region (250-350 nm) provides information about the tertiary structure and the environment of aromatic amino acid residuesmdpi.comox.ac.uk. The Soret region (350-450 nm) CD spectrum is particularly useful for probing the asymmetry and interactions around the heme group, often referred to as the Soret Cotton effectfrontiersin.orgox.ac.uk.
Changes in the CD spectrum, especially in the Soret region, can indicate conformational changes in the protein that affect the heme environment frontiersin.orgox.ac.uknih.gov. For instance, studies on cytochrome c have shown that interactions with membranes or other proteins can induce significant changes in the Soret CD spectrum, reflecting alterations in the heme's electronic structure and its interaction with nearby aromatic residues ox.ac.uknih.gov. The far-UV CD spectrum can reveal changes in alpha-helical content or other secondary structure elements upon binding or environmental changes frontiersin.orgmdpi.comnih.gov.
Data Table: Typical CD Spectral Features for Protein Secondary Structure
| Secondary Structure | Far-UV CD Signature |
| Alpha-helix | Negative bands at ~208 nm and ~222 nm, positive band at ~192 nm |
| Beta-sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Low ellipticity throughout the far-UV region |
CD spectroscopy can also be applied to whole cells to study the conformation of cytochromes in their native environment rsc.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Interactions and Dynamics Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural and dynamical information about proteins in solutionamericanlaboratory.complos.org. For cytochrome b557, NMR can provide detailed insights into the protein's three-dimensional structure, the dynamics of its various segments, and its interactions with other moleculesamericanlaboratory.complos.orgcapes.gov.brnih.govnih.gov.
NMR is particularly useful for studying protein-protein interactions, such as the complex formation between cytochrome b5 and cytochrome c capes.gov.brnih.gov. ¹H and ¹³C NMR can detect perturbations in the environment of specific amino acid residues upon binding, revealing the interaction interfaces capes.gov.brnih.gov. ¹H NMR can also be used to evaluate the involvement of specific residues, like lysyl residues in cytochrome c, in binding to cytochrome b5 capes.gov.brnih.gov.
Solid-state NMR techniques, such as proton-evolved local-field (PELF) NMR, are being developed and applied to study membrane proteins like cytochrome b5 embedded in lipid environments, providing both structural and dynamical information under more physiological conditions nih.gov. NMR can probe dynamics across a wide range of timescales, from picoseconds to seconds americanlaboratory.com.
Fourier Transform Infrared (FT-IR) Spectroscopy for Protein Secondary Structure and Metabolic Fingerprinting Fourier Transform Infrared (FT-IR) spectroscopy measures the vibrational modes of molecules and is particularly useful for analyzing protein secondary structurecreative-biolabs.comthermofisher.com. The amide I band (1600-1700 cm⁻¹) and amide II band (1500-1600 cm⁻¹) in the IR spectrum are sensitive to the hydrogen bonding patterns in the protein backbone, which are characteristic of different secondary structures like alpha-helices and beta-sheetscreative-biolabs.comthermofisher.com. By analyzing the frequencies and intensities of these bands, the secondary structure content of a protein can be determinedcreative-biolabs.comthermofisher.com.
FT-IR spectroscopy has been used to examine the secondary structure of cytochrome b5, including its polar and nonpolar domains nih.gov. Studies have shown that both domains are highly helical, with the nonpolar membrane-binding domain being predominantly alpha-helical nih.gov. Small differences in spectra between the whole molecule and isolated domains can indicate structural changes upon cleavage nih.gov.
Beyond structural analysis, FT-IR spectroscopy can be used as a metabolic fingerprinting tool to monitor changes in cellular composition and protein production in microorganisms expressing recombinant proteins like cytochrome b5 nih.gov. FT-IR spectra of intact cells can reveal features correlated to gene copy number and protein content, and changes in protein secondary structure directly linked to protein expression levels nih.gov. This high-throughput method allows for the quantitative detection of proteins directly within cells without extensive extraction nih.gov.
Surface-Enhanced Resonance Raman Spectroscopy (SERRS) for Redox Site Probing Surface-Enhanced Resonance Raman Spectroscopy (SERRS) is a technique that combines the principles of Resonance Raman spectroscopy and Surface-Enhanced Raman Spectroscopy to provide highly sensitive and selective information about the vibrational modes of molecules, particularly chromophores like the heme group, when they are adsorbed onto or in close proximity to nanostructured metal surfaces (typically silver or gold)mdpi.comrsc.org. When the excitation laser wavelength is in resonance with an electronic transition of the heme, the Raman signal is significantly enhanced, allowing for the specific probing of the heme environmentmdpi.com.
SERRS is particularly powerful for characterizing the heme cofactor in proteins, as the vibrational modes are sensitive markers for the redox state, spin state, and ligation pattern of the heme iron mdpi.comnih.gov. It can provide detailed structural information about proteins under physiological conditions and is useful for studying protein redox processes and protein-ligand interactions mdpi.com.
For hemeproteins like cytochrome b5, SERRS can provide fingerprints based on the porphyrin ring vibrations mdpi.com. Studies on related cytochromes, such as cytochrome c, have shown that SERRS can monitor the redox state and conformation of the protein d-nb.info. SERRS has also been used to determine the spin states of cytochromes P-450, with specific marker bands in the Raman spectrum corresponding to different spin states nih.gov. The technique allows for the study of heme proteins in dilute solutions and can be applied to complex biological samples like cells mdpi.comd-nb.info.
Electrochemical Methods for Redox Potential Determination and Electron Transfer Kinetics
Electrochemical methods are crucial for characterizing the redox properties of this compound, including its midpoint potential and the kinetics of electron transfer. These techniques provide insights into the thermodynamic driving force and the speed of electron transfer reactions involving the cytochrome.
Studies using electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, have been employed to analyze the redox potentials of cytochromes, including cytochrome b5. nih.govresearchgate.net The redox potentials of cytochromes b5 can span a wide range, approximately 400 mV, and are influenced by factors such as surface charge and hydrophobicity around the heme moiety. nih.gov
Electrochemical analyses have shown that the midpoint and half-wave potentials of cytochrome b5 mutants can be correlated. nih.gov For instance, direct electrochemical analyses of human cytochrome b5 with mutations in the heme pocket revealed a good correlation between their midpoint and half-wave potentials. nih.gov In one study, the half-wave potential of human cytochrome b5 (HLMWb5) shifted positively upon titration with poly-L-lysine, suggesting that positive charges introduced by poly-L-lysine binding around an exposed heme propionate (B1217596) influence the potential. nih.gov
Differential pulse voltammetry has been used to investigate the pH and ionic strength dependence of the redox potentials of wild-type cytochrome b5 and its mutants. researchgate.net These studies have demonstrated that ionizable functional groups are linked to the redox potential of cytochrome b5. researchgate.net For example, mutations at acidic residues like Glu44 and Glu56 in cytochrome b5 affected the pK values and participated in interactions with both partner proteins and the electrode surface. researchgate.net The residue Phe35 has also been shown to play a role in regulating the redox potentials of cytochrome b5. researchgate.net
Electrochemical techniques can also be used to study electron transfer kinetics. wur.nl The analysis of diffusion coefficients and heterogeneous electron transfer rate constants can provide information on how specific residues influence the electron transfer process. researchgate.net
Data on the redox potentials of this compound from different sources highlight the variability in this property:
| Source | Cytochrome | Room Temperature Absorbance Maximum (nm) | E'0 (mV) at pH 7 and 25°C | Reference |
| Proteus mirabilis (aerobically grown) | b-557 | Not specified | +50 | nih.gov |
| Spinach (Spinacia oleracea L.) NR | b557 | Not specified | -100 (approx.) | researchgate.netresearchgate.net |
| Mung bean mitochondria (Phaseolus aureus) | b557 | 560 | Not specified | nih.govscispace.com |
Genetic Engineering and Mutagenesis Approaches
Genetic engineering and mutagenesis are powerful tools for studying the structure-function relationships of this compound by allowing specific alterations to its amino acid sequence or controlling its expression.
Site-directed mutagenesis (SDM) is an indispensable technique for probing the role of specific amino acid residues in the function and structure of this compound. uni-tuebingen.desci-hub.se By introducing precise changes to the gene sequence, researchers can alter specific amino acids in the resulting protein and study the effects on its properties, such as redox potential, protein-protein interactions, and catalytic activity. sci-hub.sewikipedia.org
Mutagenesis studies have also focused on residues within or near the heme pocket to understand their influence on the redox potential and interaction with the heme group. nih.gov Alterations at conserved hydrophobic amino acid residues in the heme pocket of cytochrome b5 have been analyzed using electrochemical methods and EPR. nih.gov
SDM is typically performed using PCR-based methods with primers containing the desired mutation. uni-tuebingen.de The mutated DNA is then introduced into a suitable expression host, and the resulting mutant protein is expressed and characterized. sci-hub.se Techniques like cassette mutagenesis, utilizing specific restriction enzyme sites engineered into a synthetic gene, have also been used to introduce specific amino acid replacements in cytochrome b5. nih.gov
Detailed research findings from site-directed mutagenesis studies on cytochrome b5 include:
| Mutation in Cytochrome b5 | Effect on Function/Property | Reference |
| His-63 to Methionine | Results in a five-coordinate high spin ferric resting state (in rat hepatic cytochrome b5). | nih.gov |
| Glu42 to Lysine | Reduces stimulation of cytochrome P450scc activity by approximately 40%. | nih.gov |
| Glu48 to Lysine | Does not significantly affect stimulation of cytochrome P450scc activity. | nih.gov |
| Asp65 to Alanine | Does not significantly affect stimulation of cytochrome P450scc activity. | nih.gov |
| V45I/V61I (double mutant) | Restricts water accessibility to the exposed heme edge, contributing to redox potential modulation. | nih.gov |
| E44A, E56A, E44/56A | Affect pH dependence of redox potentials and interaction with electrode surface. | researchgate.net |
| F35Y | Affects pH dependence of redox potentials and plays a role in regulation. | researchgate.net |
Deletion mutagenesis has also been used to study the role of cytochrome b559 (a related cytochrome) in photosystem II, demonstrating its essential structural role. nih.gov
Gene synthesis and heterologous expression systems are essential for producing sufficient quantities of this compound, including wild-type and mutant forms, for detailed biochemical and structural studies. Gene synthesis allows for the creation of optimized gene sequences for expression in specific host organisms, while heterologous expression involves introducing the gene into a host that does not naturally produce the protein. researchgate.netplos.org
Synthetic genes coding for cytochromes, such as rat hepatic cytochrome b5, have been totally synthesized and expressed in Escherichia coli. nih.gov This approach allows for the incorporation of optimized sequences for efficient transcription and translation in the host system. nih.gov Both soluble and membrane-bound forms of cytochrome b5 have been constructed and expressed using synthetic genes. nih.gov
Heterologous expression in E. coli is a common method for producing recombinant cytochrome b5 and its variants. nih.govnih.gov This involves cloning the gene coding for cytochrome b5 into an expression vector and transforming E. coli cells. nih.gov Protein expression is typically induced using agents like isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov
Heterologous expression systems enable the production of both the holo-protein (with the heme group) and the apo-protein (without the heme group). nih.gov For example, biologically active apo-cytochrome b5 has been prepared via heterologous expression in E. coli, allowing for reconstitution with heme and subsequent functional studies. nih.gov The purified recombinant apo-cytochrome b5 reconstituted with heme has been shown to exhibit similar spectral properties and biological activity compared to native cytochrome b5. nih.gov
Heterologous expression is crucial for generating the quantities of protein required for techniques like X-ray crystallography and cryo-EM. neb.com Optimizing codon usage frequencies in synthetic genes can enhance heterologous protein expression. plos.org
Site-Directed Mutagenesis for Structure-Function Relationship Studies
High-Resolution Structural Determination Techniques
Determining the three-dimensional structure of this compound at high resolution is critical for understanding its mechanism of action and its interactions with other molecules. X-ray crystallography and cryo-electron microscopy are the primary techniques used for this purpose.
X-ray crystallography is a powerful technique for determining the atomic structure of proteins, including cytochromes. researchgate.netnih.gov This method involves obtaining high-quality crystals of the protein and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to reconstruct the electron density map, from which the protein's structure is built.
X-ray crystallography has been used to determine the structures of various cytochromes, providing detailed information about the protein fold, the environment of the heme group, and the location of key amino acid residues. nih.govrcsb.org For example, the X-ray crystal structure of a V45I/V61I double mutant of rat liver outer mitochondrial membrane cytochrome b5 provided insights into how these mutations restrict water accessibility to the heme edge. nih.gov
The resolution of the determined structure is a critical factor, with higher resolution providing more detailed information. X-ray diffraction analysis of cytochrome b5 reconstituted in lipid vesicles has also been performed to study its structure within a membrane environment. nih.gov
Data from X-ray crystallography studies on cytochrome b5 (which is closely related to b557 and often used as a model) include:
| PDB ID | Source | Resolution (Å) | Method | Relevant Findings | Reference |
| 3NER | Human Type B b5 | 1.45 | X-RAY DIFFRACTION | Reveals differences in packing involving the β-sheet compared to rat b5. rcsb.org | rcsb.org |
| Not specified | Rat liver OM b5 V45I/V61I mutant | Not specified | X-RAY CRYSTALLOGRAPHY | Shows restricted water accessibility to the heme edge. nih.gov | nih.gov |
| Not specified | Porcine liver b5R | 0.78 (oxidized), 1.68 (reduced) | X-RAY CRYSTALLOGRAPHY | Provides insights into the catalytic cycle and electron transfer regulation. nih.gov | nih.gov |
X-ray crystallography has also been applied to study the structure of non-haem-iron-containing this compound in bacterioferritins. researchgate.net
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of biological macromolecules and complexes, particularly those that are difficult to crystallize, such as membrane proteins. researchgate.netnih.gov In Cryo-EM, samples are rapidly frozen in a thin layer of amorphous ice, preserving their native structure. Electron micrographs are then collected from thousands or millions of individual particles, and computational methods are used to reconstruct the 3D structure.
Cryo-EM is particularly valuable for studying the structures of large membrane protein complexes, including those involving cytochromes. mdpi.comrcsb.org While direct high-resolution structures of this compound specifically determined solely by Cryo-EM were not prominently found in the search results, Cryo-EM has been successfully applied to related cytochrome complexes. For example, Cryo-EM has been used to study the structure of cytochrome c oxidase dimer (complex IV) from respiratory supercomplexes and the structure of CcsBA, a heme transporter and cytochrome c synthase, revealing insights into cytochrome biogenesis and heme transport. nih.govrcsb.org
Cryo-EM studies of the cytochrome b6f complex (a related cytochrome complex) have provided structural information and insights into its interaction with lipids and its role in state transitions in photosynthesis. mdpi.com Comparisons between X-ray crystal and Cryo-EM structures of cytochrome b6f have revealed differences in structural flexibility and interactions with the membrane environment. mdpi.com
The application of Cryo-EM to this compound, especially in its native membrane environment or in complex with interaction partners, holds significant potential for providing novel structural insights that may not be obtainable by crystallography alone.
X-ray Crystallography
Computational Modeling and Simulation for Protein Dynamics and Interactions
Computational modeling and simulation techniques, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the dynamic behavior and interaction mechanisms of this compound (cyt b557). These methods provide atomic-level insights that complement experimental data, allowing researchers to explore structural fluctuations, conformational changes, and transient interactions crucial for cyt b557 function.
Molecular dynamics simulations model the behavior of molecular systems by applying classical mechanics to calculate the movement of atoms over time. diva-portal.orgebi.ac.uk This approach treats molecules as collections of particles connected by springs, representing atoms and bonds, with their motions governed by Newton's laws. diva-portal.org While computationally intensive, advances in computing power have enabled simulations on microsecond to millisecond timescales, capturing slower conformational changes relevant to protein function. diva-portal.org
Studies utilizing MD simulations have explored the structural stability and dynamic behavior of cytochrome b5 in solution. For instance, a 2.5 ns simulation of cytochrome b5 in water at 298 K and pH 6.9 revealed significant deviations from the crystal structure midway through the simulation, with the crystalline conformation eventually being regained. nih.gov The simulation's behavior was consistent with structural NMR data obtained in solution. nih.gov This dynamic behavior, including the mobility of regions containing acidic residues involved in electrostatic protein-protein recognition, can lead to different surface residue patterns and the formation of a cleft near the heme pocket, potentially influencing hydrophobic interactions and electron transfer. nih.gov
Computational methods, including docking and molecular dynamics simulations, have been employed to study the interactions and electron transfer processes between cytochrome b5 and its partners, such as cytochrome c. nih.govexlibrisgroup.comnih.gov These studies indicate that electrostatic interactions at the molecular interface contribute to a flexible association complex that samples alternative interheme geometries and molecular conformations. nih.govexlibrisgroup.com Some transient geometries observed in simulations appear more favorable for electron transfer than those in initial static models. nih.govexlibrisgroup.com A notable finding is the potential for conformational changes, like that observed in phenylalanine 82 of cytochrome c, which could facilitate electron transfer by bridging the two cytochrome heme groups. nih.govexlibrisgroup.com
Computational analyses have also investigated the differences in dynamics and stability between isoforms of cytochrome b5, such as those associated with the outer mitochondrial membrane (OM cyt b5) and the endoplasmic reticulum (microsomal, Mc cyt b5). Despite similar crystal structures, MD simulations in solution revealed structural differences, particularly in a surface loop (residues 49-51). nih.gov Hydrophobic residues in rat OM cyt b5 (Ala-18, Ile-32, Leu-36, Leu-47) tend to cluster, restricting water access, while hydrophilic substitutions in bovine Mc cyt b5 (Ser-18, Arg-47) disrupt this cluster, leading to a more open conformation and a wider surface cleft (approximately 5 Å wider in OM cyt b5 simulations). nih.gov These dynamic differences observed computationally may explain the experimentally observed variations in stability and reduction potential between the isoforms. nih.gov
Computational approaches are also valuable for understanding protein-protein interactions involving cytochrome b5. While experimental techniques like molecular fishing and surface plasmon resonance (SPR) can identify interacting partners and measure binding affinities, computational methods can provide insights into the nature of these interactions at a molecular level. nih.gov Studies combining computational modeling with experimental data support a dynamic docking paradigm for interactions, where the optimal orientation for binding may differ from that optimal for electron transfer. nih.gov
Computational studies extend to investigating electron transfer kinetics across interfaces involving cytochromes. Molecular dynamics simulations and ab initio electronic structure calculations have been used to study electron transfer from cytochromes, such as the small tetraheme cytochrome (STC), to mineral surfaces like hematite. pnnl.gov These simulations can show how cytochromes favor surface attachment and exhibit limited surface diffusion, while electronic coupling calculations from simulation configurations reveal variations sensitive to factors like porphyrin ring orientation and electron transfer distance. pnnl.gov
The application of computational modeling is not limited to individual cytochrome b5 molecules or simple complexes. It is increasingly used to study larger systems and more complex processes, such as proton transfer pathways in cytochrome c-dependent nitric oxide reductase, highlighting the versatility of these techniques in understanding cytochrome function within broader biological contexts. plos.org
Computational methods for protein-protein interaction prediction and dynamics are continuously evolving, incorporating techniques like machine learning to sample protein conformational spaces and predict interactions. durham.ac.ukroutledge.commdpi.com These approaches are crucial for understanding the intricate network of protein interactions within the cell. routledge.com
Data derived from molecular dynamics simulations can include parameters such as protein backbone Root Mean Square Deviation (RMSD), ligand RMSD, and Radius of Gyration (RoG), which provide insights into the stability and conformational changes of the protein and its complexes over simulation time. mdpi.com Analysis of these parameters helps validate the stability of simulated systems and understand their dynamic behavior. mdpi.com
Here is a table summarizing some computational studies involving cytochrome b5 dynamics and interactions:
| Study Focus | Computational Method(s) Used | Key Findings Relevant to Dynamics/Interactions | Simulation Duration (if specified) | Reference |
| Cytochrome b5 structural stability/dynamics | Molecular Dynamics Simulation | Revealed structural deviations and regaining of crystal conformation; identified mobile regions influencing protein-protein recognition. | 2.5 ns | nih.gov |
| Cytochrome c - Cytochrome b5 interactions | Docking, Molecular Dynamics Simulation | Indicated flexible association complex due to electrostatic interactions; sampled alternative geometries potentially favorable for ET. | Not specified | nih.govexlibrisgroup.com |
| Isoform differences (OM vs Mc cyt b5) | Molecular Dynamics Simulation | Showed structural differences in a surface loop; linked hydrophobic clustering/hydrophilic substitutions to conformational openness/cleft width. | Not specified | nih.gov |
| Cytochrome b5 - Cytochrome c electron transfer | Computer Simulation, Mutagenesis Studies | Supported dynamic docking; suggested optimal binding orientation may differ from optimal ET orientation. | Not specified | nih.gov |
| Cytochrome-iron oxide interfaces (STC) | MD Simulations, Ab initio calculations | Showed favored surface attachment and limited diffusion; revealed sensitivity of electronic coupling to heme configuration. | Room temperature MD simulations | pnnl.gov |
Computational modeling provides a powerful lens through which to examine the complex dynamics and interactions of this compound, offering detailed insights into its function at the molecular level that are difficult to obtain through experimental means alone.
Q & A
Q. Table 1: Midpoint potentials of mitochondrial cytochromes (pH 7.2)
| Cytochrome | Em (mV) |
|---|---|
| b557 | +42 |
| b553 | +75 |
| c549 | +235 |
| Ubiquinone | +70 |
What enzymatic complexes is this compound associated with?
- Nitrate reductase (EC 1.7.1.-) : Contains a this compound domain linked to FAD, molybdenum cofactor (MoCo), and NADH-dependent electron transfer .
- Bacterioferritin (BFR) : A 24-subunit iron-storage complex in bacteria like Pseudomonas aeruginosa .
- Cytochrome bc1 complex homologs : In archaea (e.g., Pyrobaculum oguniense), this compound participates in electron transport during aerobic respiration .
What experimental challenges arise when studying the redox stability of this compound in nitrate reductase complexes?
- Autoxidation rates : this compound in Neurospora crassa nitrate reductase exhibits rapid autoxidation, necessitating anaerobic conditions for photoreduction studies .
- Light intensity requirements : High-intensity blue light is needed to overcome oxidation under aerobic conditions .
- Cofactor retention : Loss of dissociable FAD during enzyme purification can impair redox activity, requiring careful isolation protocols .
How does this compound differ structurally from other b-type cytochromes?
- Nonheme iron content : Unlike typical b-type cytochromes, bacterioferritin-associated this compound binds nonheme iron within its hollow core .
- Homology to cytochrome b5 : The heme-binding domain of nitrate reductase shares sequence homology with the cytochrome b5 superfamily, including conserved residues critical for electron transfer .
What methodologies are effective for isolating this compound from bacterial sources like Pseudomonas aeruginosa?
- Chromatographic purification : Use ion-exchange and gel filtration chromatography to separate this compound from other proteins .
- Spectroscopic validation : Confirm purity via absorbance peaks at 557 nm (α-band) and 423 nm (Soret band) .
- Iron-content analysis : Employ atomic absorption spectroscopy to quantify nonheme iron, a hallmark of bacterioferritin complexes .
What cofactors interact with this compound in nitrate reductase activity?
The electron transfer chain in nitrate reductase involves:
- NADH : Primary electron donor.
- FAD : Prosthetic group accepting electrons from NADH.
- MoCo : Molybdenum cofactor essential for nitrate-to-nitrite reduction.
- This compound : Mediates electron transfer between FAD and MoCo .
How do midpoint potential differences between this compound and other cytochromes influence electron transport dynamics?
- Directionality of electron flow : The lower Em of this compound (+42 mV vs. +75 mV for cytochrome b553) positions it as an electron acceptor from ubiquinol, directing electrons toward cytochrome c549 .
- Coupling efficiency : The Em gradient across coupling site II drives proton translocation, contributing to ATP synthesis .
In which organisms has this compound been identified?
- Plants : Vigna radiata (mung bean), Oryza sativa (rice) .
- Bacteria : Escherichia coli, Pseudomonas aeruginosa .
- Archaea : Pyrobaculum oguniense .
- Fungi : Neurospora crassa .
What analytical approaches resolve contradictions in this compound’s role across experimental systems?
- Comparative redox profiling : Measure Em values and electron transfer rates in mitochondria versus nitrate reductase systems to clarify context-dependent roles .
- Phylogenetic analysis : Use sequence homology (e.g., cytochrome b5 superfamily) to infer functional conservation .
- Knockout studies : Disrupt bfr or nar genes in model organisms to assess phenotypic impacts on iron storage or nitrate assimilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
